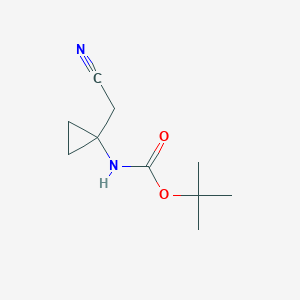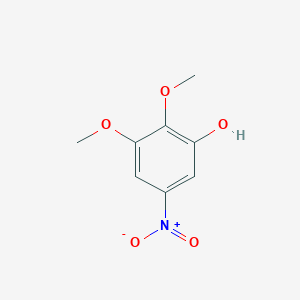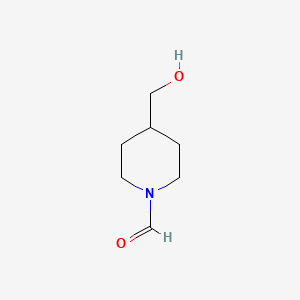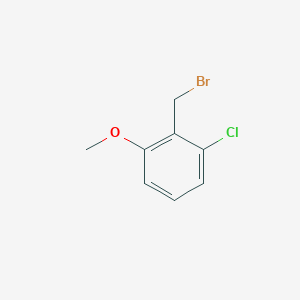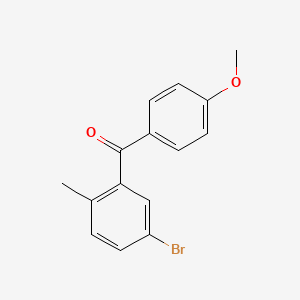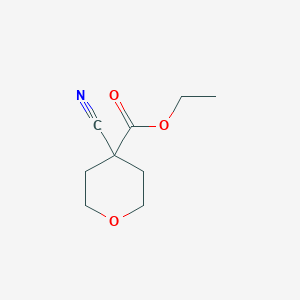
乙基4-氰基四氢-2H-吡喃-4-羧酸酯
概述
描述
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrans. These compounds contain a six-membered ring with one oxygen atom and five carbon atoms. The specific structure of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is not directly discussed in the provided papers, but related compounds with similar structures and functional groups are extensively studied.
Synthesis Analysis
The synthesis of related pyran derivatives is well-documented. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Another study reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times . These methods highlight the versatility and efficiency of synthesizing pyran derivatives.
Molecular Structure Analysis
The molecular structure of pyran derivatives is often confirmed using crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Single crystal X-ray diffraction studies have also been used to confirm the 3D molecular structure of related compounds, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These studies provide detailed insights into the molecular geometry and intermolecular interactions of pyran derivatives.
Chemical Reactions Analysis
Pyran derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different derivatives like 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives upon treatment with various nucleophilic reagents . The reactivity of these compounds demonstrates their potential for further chemical transformations and applications in synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are characterized using various analytical techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to analyze the derived compounds . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare the spectral data of synthesized molecules, as seen in the study of a multifunctional 4H-pyran-3-carboxylate . These analyses provide a comprehensive understanding of the properties of pyran derivatives, which is essential for their practical applications.
科学研究应用
衍生物的合成
研究表明,乙基4-氰基四氢-2H-吡喃-4-羧酸酯在合成各种衍生物方面具有潜力。例如,研究已经证明使用相关化合物合成2-氧代-2H-吡喃-5-羧酸酯衍生物,强调了这些基于吡喃的结构在有机合成中的多功能性(Kvitu, 1990)。
催化合成途径
该化合物已被用于高效的催化合成途径。一项研究描述了一个涉及类似化合物到乙基4-氰基四氢-2H-吡喃-4-羧酸酯的三组分一锅法反应,导致吡喃-吡咯啉和多取代γ-吡喃的合成,这些化合物表现出抗氧化活性(El-bayouki等,2014)。
结构分析和计算研究
已对相关吡喃衍生物进行了结构和计算研究。例如,使用DFT计算对取代吡喃衍生物进行了理论表征,分析了它们在固态中的超分子组装(Chowhan et al., 2020)。
功能化合物的合成
另一项研究提出了一种简便的方法,用于合成多功能的4H-吡喃-3-羧酸酯,展示了使用吡喃衍生物创造复杂、高度功能化分子的潜力(Kumar et al., 2019)。
同分异构体的合成
研究还包括使用相关化合物乙基2-羟基-4-(4-羟基-6-甲基-2H-吡喃-2-酮-3-基)-4-氧代-2-丁烯酸酯合成和结构分析同分异构体化合物。该研究侧重于不同互变异构体形式及其结构含义(Brbot-Šaranović等,2001)。
在抗菌研究中的应用
已合成并评估了一些衍生物的抗菌活性,突显了这些化合物的潜在生物医学应用(Ghashang et al., 2013)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H302, meaning it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P280) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
ethyl 4-cyanooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMUZAFAFBJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622156 | |
| Record name | Ethyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | |
CAS RN |
30431-99-3 | |
| Record name | Ethyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-cyanooxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

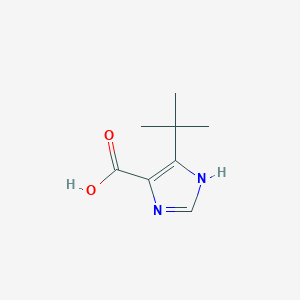
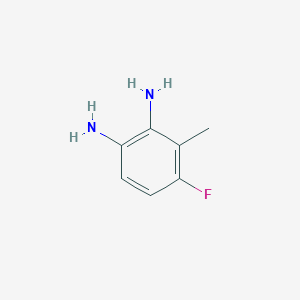
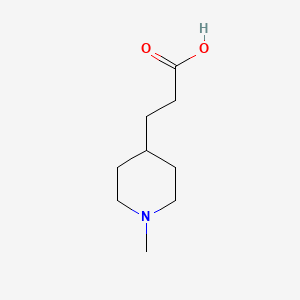
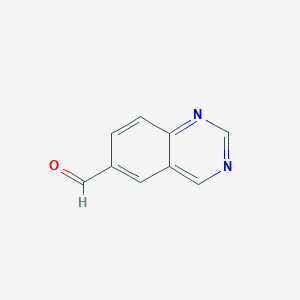
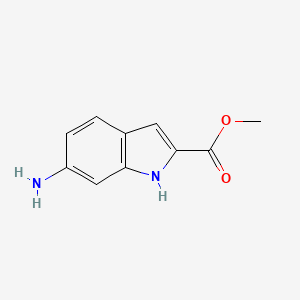
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)


